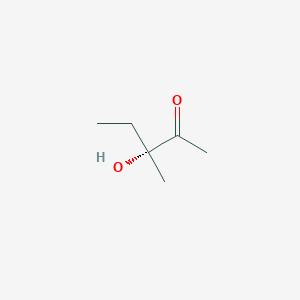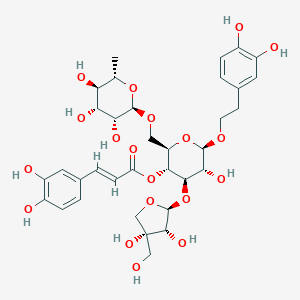![molecular formula C26H33Cl4N3Pt B144082 [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride CAS No. 129424-01-7](/img/structure/B144082.png)
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Methyl Green-Platinum Complex is a coordination compound that combines the dye methyl green with a platinum metal center. This complex is of significant interest due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The platinum center in the complex can exhibit various oxidation states, which contributes to its versatility in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the Methyl Green-Platinum Complex typically involves the reaction of methyl green with a platinum precursor. One common method is to react methyl green with platinum(II) chloride in an aqueous solution under controlled pH and temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of the Methyl Green-Platinum Complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: The Methyl Green-Platinum Complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, which can alter the electronic properties of the complex.
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction can yield lower oxidation state complexes with different coordination environments.
Aplicaciones Científicas De Investigación
The Methyl Green-Platinum Complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The complex is studied for its potential as a DNA-binding agent, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum complexes.
Industry: The complex is explored for its use in the development of sensors and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of the Methyl Green-Platinum Complex involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, and is the basis for its potential use in cancer therapy.
Comparación Con Compuestos Similares
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity.
Uniqueness: The Methyl Green-Platinum Complex is unique due to its combination of a dye and a platinum center, which imparts both optical and electronic properties. This dual functionality makes it a versatile compound for applications in imaging, sensing, and therapy.
Propiedades
Número CAS |
129424-01-7 |
|---|---|
Fórmula molecular |
C26H33Cl4N3Pt |
Peso molecular |
724.4 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C26H33N3.4ClH.Pt/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;;;;/h8-19H,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
KVBBITKZQPBKAU-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Sinónimos |
methyl green-platinum complex platinum methyl green complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


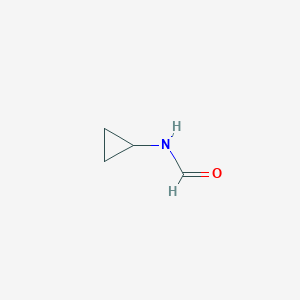
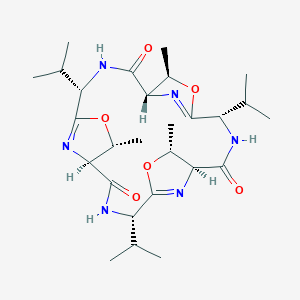
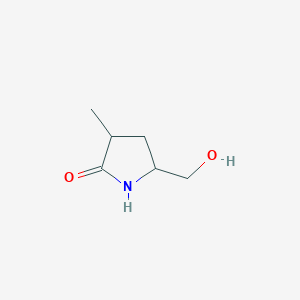
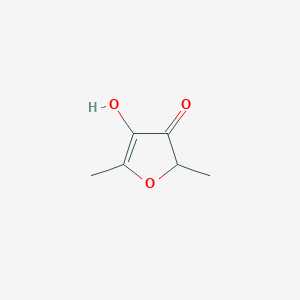
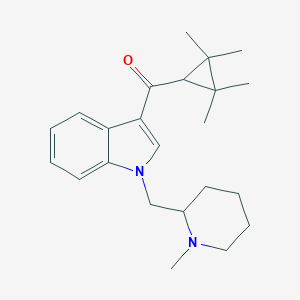
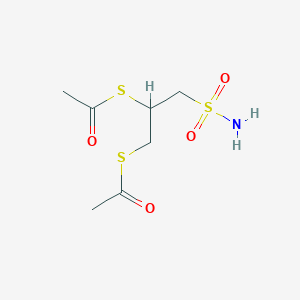
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)
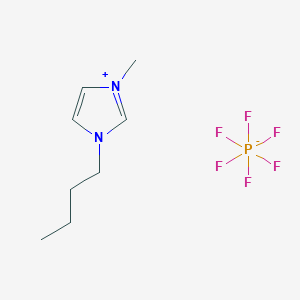
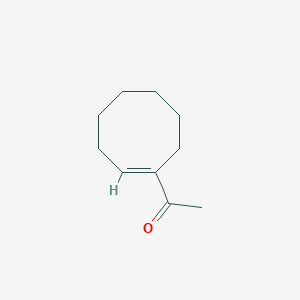
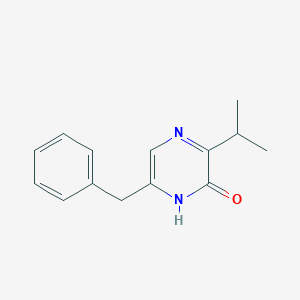
![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
